

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Cat. No.: B3026095

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol backbone. As a specific structured lipid, it is a subject of interest in lipidomics, nutritional science, and pharmacology. Its defined structure allows for the investigation of the metabolic fate and biological effects of specific fatty acid combinations. This technical guide provides a comprehensive review of the available literature on **1,2-dipalmitoyl-3-linoleoyl-rac-glycerol**, focusing on its physicochemical properties, synthesis, analytical characterization, and known biological context.

Physicochemical Properties

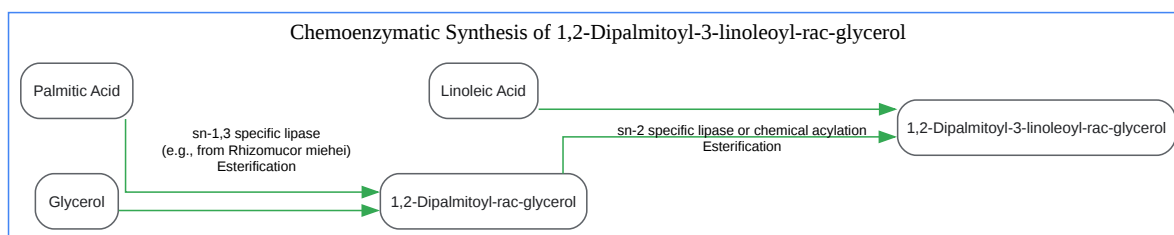
The physicochemical properties of **1,2-dipalmitoyl-3-linoleoyl-rac-glycerol** are crucial for its handling, formulation, and interpretation of its biological roles. A summary of these properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₅₃ H ₉₈ O ₆	[1][2]
Molecular Weight	831.3 g/mol	[1][2]
CAS Number	2535-35-5	[1][2]
Appearance	Solid	[1]
Solubility	Slightly soluble in chloroform and methanol.	[1][2]
Purity	Commercially available with ≥98% purity.	[1]
Storage	-20°C for long-term stability (≥ 4 years).	[1]

Synthesis

The synthesis of structured triacylglycerols like **1,2-dipalmitoyl-3-linoleoyl-rac-glycerol** can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and production of fewer byproducts. A general chemoenzymatic approach is outlined below.

General Chemoenzymatic Synthesis Workflow



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Caption: Chemoenzymatic synthesis of **1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol**.

Experimental Protocols

Enzymatic Synthesis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

This protocol describes a lipase-catalyzed synthesis of the target triacylglycerol.

Materials:

- 1,2-Dipalmitoyl-rac-glycerol
- Linoleic acid
- Immobilized sn-2 specific lipase (e.g., from *Candida antarctica*)
- Organic solvent (e.g., hexane)
- Molecular sieves
- Magnetic stirrer with heating
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve 1,2-dipalmitoyl-rac-glycerol and a molar excess of linoleic acid in hexane in a round-bottom flask.
- Add activated molecular sieves to remove any water.
- Add the immobilized lipase to the reaction mixture.
- Stir the mixture at a controlled temperature (e.g., 40-50°C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, filter off the immobilized lipase and molecular sieves.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting **1,2-dipalmitoyl-3-linoleoyl-rac-glycerol** using silica gel column chromatography.

Analytical Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of triacylglycerols.

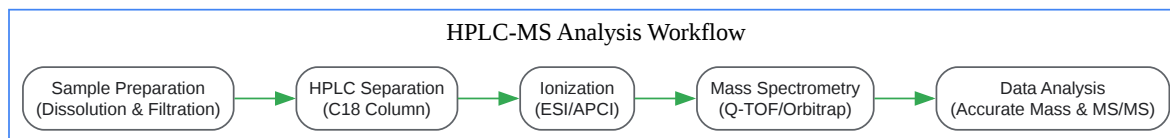
Sample Preparation:

- Accurately weigh a small amount of the synthesized product.
- Dissolve the sample in a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
- Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Parameters (General):

- Column: C18 reversed-phase column
- Mobile Phase: A gradient of solvents such as acetonitrile and isopropanol.
- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
- Data Analysis: Identify the target molecule by its accurate mass and fragmentation pattern in MS/MS mode.

HPLC-MS Analysis Workflow



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Caption: Workflow for the analysis of triacylglycerols by HPLC-MS.

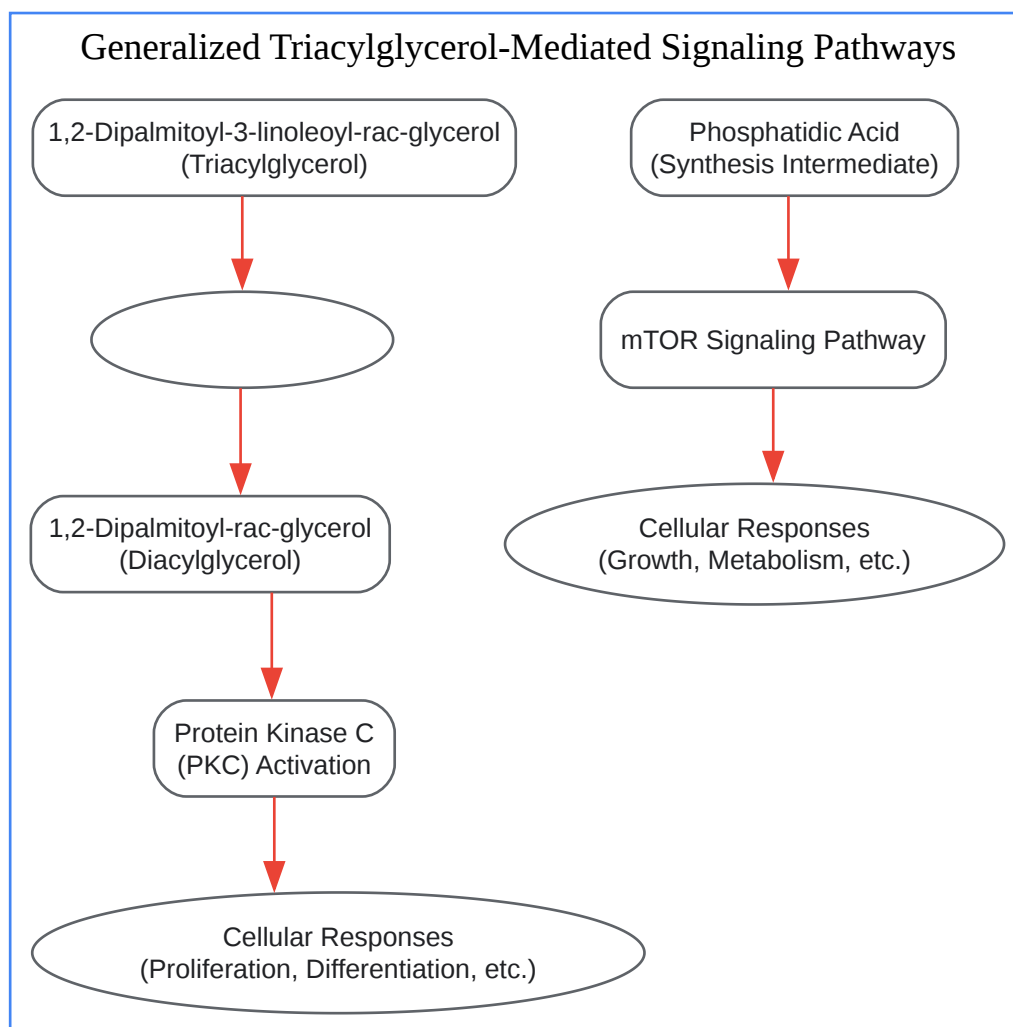
Biological Activities and Signaling Pathways

While direct studies on the specific biological activities of **1,2-dipalmitoyl-3-linoleoyl-rac-glycerol** are limited, its metabolic fate is intertwined with key cellular signaling pathways. Triacylglycerols are hydrolyzed by lipases to release fatty acids and diacylglycerols (DAGs). 1,2-diacylglycerols are potent second messengers that can activate various isoforms of Protein Kinase C (PKC).

Furthermore, intermediates in the triacylglycerol synthesis pathway, such as phosphatidic acid and diacylglycerol, have been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3]
[4]

A closely related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to possess immunomodulatory effects.[5][6] Studies on PLAG have demonstrated its ability to reduce inflammation by modulating cytokine secretion and inhibiting neutrophil migration, with evidence suggesting the involvement of the PKC and STAT6 signaling pathways.[5] While these findings for PLAG are promising, it is important to note that they cannot be directly extrapolated to **1,2-dipalmitoyl-3-linoleoyl-rac-glycerol** without further investigation.

Generalized Triacylglycerol-Mediated Signaling



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Caption: Generalized signaling pathways influenced by triacylglycerol metabolism.

Conclusion

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol serves as a valuable model compound for studying the metabolism and potential biological effects of specific structured triacylglycerols. While direct evidence of its unique bioactivities is still emerging, its metabolic products are known to be involved in fundamental cellular signaling processes. The provided protocols for its synthesis and analysis offer a foundation for further research into its roles in health and disease. Future studies are warranted to elucidate the specific interactions of this and other

defined triacylglycerols with cellular signaling cascades, which could open new avenues for therapeutic interventions and nutritional science.

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